p-Chloroacetoxy-2-chloroacetanilide
Overview
Description
p-Chloroacetoxy-2-chloroacetanilide: is a chemical compound with the molecular formula C10H9Cl2NO3. It is also known by other names such as 2-Chloro-4’-chloroacetoxyacetanilide, 4-[(2-Chloroacetyl)amino]phenyl chloroacetate, and 2-chloroacetic acid [4-[(2-chloroacetyl)amino]phenyl] ester. This compound is characterized by the presence of chloroacetoxy and chloroacetanilide functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloroacetoxy-2-chloroacetanilide typically involves the reaction of p-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine in a solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions are generally mild, and the product can be isolated through simple filtration or precipitation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process is designed to be eco-friendly, with minimal waste generation and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: p-Chloroacetoxy-2-chloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Substituted derivatives with different functional groups.
Hydrolysis: p-Aminophenol and chloroacetic acid.
Oxidation and Reduction: Quinones and amines.
Scientific Research Applications
Chemistry: p-Chloroacetoxy-2-chloroacetanilide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. It serves as a model compound to investigate the mechanisms of action of chloroacetylating agents .
Industry: The compound is employed in the production of herbicides and pesticides. Its derivatives are used to enhance the efficacy and selectivity of these agrochemicals .
Mechanism of Action
The mechanism of action of p-Chloroacetoxy-2-chloroacetanilide involves the chloroacetylation of nucleophilic sites in proteins and enzymes. The compound reacts with amino groups, leading to the formation of stable amide bonds. This modification can inhibit enzyme activity or alter protein function, making it a useful tool in biochemical research .
Comparison with Similar Compounds
- 2-Chloro-4’-chloroacetoxyacetanilide
- 4-[(2-Chloroacetyl)amino]phenyl chloroacetate
- 2-chloroacetic acid [4-[(2-chloroacetyl)amino]phenyl] ester
Comparison: p-Chloroacetoxy-2-chloroacetanilide is unique due to its dual functional groups, which provide versatility in chemical reactions. Compared to similar compounds, it offers a broader range of reactivity and applications in organic synthesis and biochemical research.
Properties
IUPAC Name |
[4-[(2-chloroacetyl)amino]phenyl] 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-5-9(14)13-7-1-3-8(4-2-7)16-10(15)6-12/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHAQEGVLDMYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170131 | |
Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17641-10-0 | |
Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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